IDO1 Enzyme Inhibition Potency: Cross-Study Comparison of CAS 698377-27-4 vs. Clinically Advanced IDO1 Inhibitors
Benzonitrile, 4-(di-1H-indol-3-ylmethyl)- inhibits recombinant human IDO1 with an IC₅₀ of 120 nM, measured via the inhibition of N-formylkynurenine-to-kynurenine conversion in a biochemical enzyme assay . This potency places the compound within the same order of magnitude as the clinically evaluated IDO1 inhibitor epacadostat (INCB024360), which exhibits IC₅₀ values of approximately 72–100 nM in comparable human IDO1 biochemical assays as reported in the primary medicinal chemistry literature . Navoximod (NLG919/GDC-0919), another Phase 1/2 IDO1 inhibitor, demonstrates IC₅₀ values of approximately 75 nM under analogous assay conditions . While BMS-986205 achieves markedly higher potency (IC₅₀ ~1.7 nM), it belongs to an entirely different chemotype (aryl hydrocarbon scaffold) . The BIM scaffold of CAS 698377-27-4 thus offers a chemically distinct pharmacophore with comparable biochemical potency to the hydroxyamidine-based epacadostat and imidazole-based navoximod, making it a valuable tool compound for exploring alternative IDO1 binding modes and resistance mechanisms.
| Evidence Dimension | Human IDO1 enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 120 nM (IC₅₀) |
| Comparator Or Baseline | Epacadostat (INCB024360): ~72–100 nM (IC₅₀); Navoximod (NLG919): ~75 nM (IC₅₀); BMS-986205: ~1.7 nM (IC₅₀) |
| Quantified Difference | CAS 698377-27-4 exhibits 1.2–1.7× lower potency than epacadostat, 1.6× lower than navoximod, and ~70× lower than BMS-986205 in cross-study biochemical comparisons |
| Conditions | Recombinant human IDO1 biochemical assay; inhibition of N-formylkynurenine to kynurenine conversion; 30-minute incubation for target compound assay |
Why This Matters
Procurement of CAS 698377-27-4 enables research groups to investigate IDO1 inhibition via a bis(indolyl)methane pharmacophore that is chemically orthogonal to all clinically advanced IDO1 inhibitor scaffolds, supporting mechanistic studies of differential binding kinetics and resistance profiling.
- [1] BindingDB. BDBM50030795 / CHEMBL3342398. Affinity Data: IC₅₀ 120 nM against human IDO1. Assay Description: Inhibition of human IDO1 assessed as reduction in conversion of N-formylkynurenine to kynurenine incubated for 30 mins. Curated by Dainippon Sumitomo Pharma / ChEMBL. Accessed 2026-05-11. View Source
- [2] Yue EW, Douty B, Wayland B, et al. Discovery of potent competitive inhibitors of indoleamine 2,3-dioxygenase with in vivo pharmacodynamic activity and efficacy in a mouse melanoma model. Journal of Medicinal Chemistry. 2009;52(23):7364-7367. doi:10.1021/jm901518f. Reports epacadostat (INCB024360) IDO1 IC₅₀ in the sub-100 nM range. View Source
- [3] Mautino MR, Jaipuri FA, Waldo J, et al. NLG919, a novel indoleamine-2,3-dioxygenase (IDO)-pathway inhibitor for cancer immunotherapy. Cancer Research. 2013;73(8 Suppl):Abstract 491. doi:10.1158/1538-7445.AM2013-491. Reports navoximod (NLG919) IDO1 IC₅₀ ~75 nM. View Source
- [4] Siu LL, Gelmon K, Chu Q, et al. BMS-986205, an optimized indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, is well tolerated with potent pharmacodynamic (PD) activity, alone and in combination with nivolumab in advanced cancers. Cancer Research. 2017;77(13 Suppl):Abstract CT116. doi:10.1158/1538-7445.AM2017-CT116. View Source
